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Compound of Interest

Compound Name: Einecs 299-589-7

Cat. No.: B15196980 Get Quote

An In-depth Examination of the Synthetic Pathway for 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-

tetramethylbutyl)phenol (UV-329)

This technical guide provides a comprehensive overview of the synthesis of the chemical

compound identified by EINECS number 299-589-7, chemically known as 2-(2H-benzotriazol-

2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. This compound, widely recognized by its trade name

UV-329, is a high-performance ultraviolet (UV) absorber belonging to the hydroxyphenyl

benzotriazole class. It is extensively used as a light stabilizer in a variety of polymers and

organic substrates to prevent photodegradation and extend the lifespan of materials. This

document details the multi-step synthesis process, including experimental protocols and

quantitative data, for professionals in research, drug development, and materials science.

Overview of the Synthetic Pathway
The synthesis of 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol is typically

achieved through a three-step process. This pathway begins with the diazotization of an

appropriate aniline derivative, followed by a coupling reaction with a substituted phenol, and

culminates in a reductive cyclization to form the final benzotriazole structure.

The overall synthesis can be summarized as follows:

Diazotization: o-Nitroaniline is converted to its corresponding diazonium salt.
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Azo Coupling: The diazonium salt is reacted with 4-(1,1,3,3-tetramethylbutyl)phenol (p-tert-

octylphenol) to form the intermediate azo compound, 2-nitro-2'-hydroxy-5'-teroctylazo

benzene.

Reductive Cyclization: The azo intermediate undergoes a reduction and subsequent

intramolecular cyclization to yield the final product, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-

tetramethylbutyl)phenol.

Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Diazotization of o-Nitroaniline
This initial step involves the conversion of the primary aromatic amine, o-nitroaniline, into a

diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong

acid.

Experimental Protocol:

A mixture of sulfuric acid and water is prepared, and a specific amount of o-nitroaniline is

added with stirring. The resulting mixture is then cooled to a temperature between 0 and 5°C. A

solution of sodium nitrite in water is added dropwise to the cooled mixture, ensuring the

temperature is maintained within the 0-5°C range throughout the addition. After the addition is

complete, any excess nitrite is decomposed by the addition of urea. The final product of this

step is an aqueous solution of o-nitrobenzene diazonium sulfate.

Step 2: Azo Coupling with 4-(1,1,3,3-
tetramethylbutyl)phenol
The diazonium salt solution is then coupled with 4-(1,1,3,3-tetramethylbutyl)phenol in a weakly

alkaline environment to form the azo intermediate.

Experimental Protocol:

In a separate reactor, 4-(1,1,3,3-tetramethylbutyl)phenol is dissolved in ethanol. The solution is

cooled to 0-5°C. The pH of the solution is adjusted to a range of 7-9 using a 20% sodium
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hydroxide solution. The previously prepared o-nitrobenzene diazonium sulfate solution is then

added dropwise to the phenolic solution while maintaining the temperature at 0-5°C and the pH

between 7 and 9. Upon completion of the reaction, the precipitated solid is collected by filtration

and washed to yield the intermediate, 2-nitro-2'-hydroxy-5'-teroctylazo benzene.

Step 3: Reductive Cyclization to 2-(2H-benzotriazol-2-
yl)-4-(1,1,3,3-tetramethylbutyl)phenol
The final step involves the reduction of the nitro group of the azo intermediate and the

subsequent intramolecular cyclization to form the benzotriazole ring. A commonly employed

method is the "glucose zinc powder" two-step reduction.

Experimental Protocol:

The azo intermediate from Step 2 is suspended in a mixture of ethanol and a 20% sodium

hydroxide solution. The mixture is heated to 50-60°C, and a glucose solution is added

dropwise. After this initial reduction, the mixture is cooled to 40-50°C, and the pH is adjusted to

3 with a 10% sulfuric acid solution. The resulting solid nitrogen oxide intermediate is collected

by filtration.

This intermediate is then added to a mixture of chlorobenzene, ethanol, and sulfuric acid and

heated to 85-90°C. Zinc powder is added in portions to effect the final reduction and cyclization.

After the reaction is complete, the crude product is purified to obtain 2-(2H-benzotriazol-2-yl)-4-

(1,1,3,3-tetramethylbutyl)phenol.

Quantitative Data
The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Reaction Conditions

Step Reaction Temperature (°C) pH

1 Diazotization 0 - 5 Acidic

2 Azo Coupling 0 - 5 7 - 9

3 Reductive Cyclization 50 - 90 Alkaline, then Acidic
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Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Overall synthesis pathway for EINECS 299-589-7.
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Caption: Step-by-step experimental workflow for the synthesis.
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To cite this document: BenchChem. [Synthesis of EINECS 299-589-7: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15196980#einecs-299-589-7-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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